An In-depth Technical Guide to (1-tert-Butylvinyloxy)trimethylsilane: Synthesis, Properties, and Synthetic Utility
An In-depth Technical Guide to (1-tert-Butylvinyloxy)trimethylsilane: Synthesis, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-tert-Butylvinyloxy)trimethylsilane, also known by its IUPAC name 3,3-dimethylbut-1-en-2-yloxy(trimethyl)silane and as pinacolone enol trimethylsilyl ether, is a sterically hindered silyl enol ether of significant interest in modern organic synthesis.[1] Its unique structural features, particularly the bulky tert-butyl group, impart distinct reactivity profiles that are highly valuable in the construction of complex molecular architectures, including those found in medicinally relevant compounds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis, an analysis of its spectroscopic characteristics, and an exploration of its applications in key synthetic transformations relevant to drug discovery and development.
Part 1: Core Chemical and Physical Properties
(1-tert-Butylvinyloxy)trimethylsilane is a liquid at room temperature with a boiling point of 140-142 °C.[1] Its structure combines the nucleophilic character of an enol ether with the stability and handling advantages conferred by the trimethylsilyl protecting group.
Structural Representation
Caption: Chemical structure of (1-tert-Butylvinyloxy)trimethylsilane.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 17510-46-2 | [1] |
| Molecular Formula | C₉H₂₀OSi | [1] |
| Molecular Weight | 172.34 g/mol | [1] |
| Boiling Point | 140-142 °C | [1] |
| Density | 0.798 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.409 | [1] |
| SMILES | CC(C)(C)C(=C)O(C)C | [1] |
| InChIKey | PEHJULPJEVIIFJ-UHFFFAOYSA-N | [1] |
Part 2: Synthesis of (1-tert-Butylvinyloxy)trimethylsilane
The synthesis of (1-tert-Butylvinyloxy)trimethylsilane is typically achieved through the reaction of its parent ketone, pinacolone (3,3-dimethyl-2-butanone), with a silylating agent in the presence of a base. The following protocol is a robust and reliable method for its preparation.
Experimental Protocol: Synthesis from Pinacolone
Reaction Scheme:
Caption: General reaction scheme for the synthesis of (1-tert-Butylvinyloxy)trimethylsilane.
Materials:
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Pinacolone (3,3-dimethyl-2-butanone)
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Diisopropylamine
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n-Butyllithium (in hexanes)
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Chlorotrimethylsilane (TMSCl)
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Anhydrous tetrahydrofuran (THF)
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Anhydrous diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate
Procedure:
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Preparation of Lithium Diisopropylamide (LDA):
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
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Cool the flask to -78 °C in a dry ice/acetone bath.
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Slowly add diisopropylamine to the cooled THF.
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Add n-butyllithium dropwise to the stirred solution. The reaction is complete when a slight yellow color persists.
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Enolate Formation and Silylation:
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To the freshly prepared LDA solution at -78 °C, add a solution of pinacolone in anhydrous THF dropwise via the dropping funnel.
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Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
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Add chlorotrimethylsilane (TMSCl) neat to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
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Work-up and Purification:
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and extract with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by distillation under reduced pressure to yield pure (1-tert-Butylvinyloxy)trimethylsilane.
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Part 3: Spectroscopic Characterization
Predicted Spectroscopic Data
| Spectroscopy | Predicted Chemical Shifts (ppm) or Wavenumber (cm⁻¹) | Assignment |
| ¹H NMR | ~4.0-4.2 (s, 2H)~1.1 (s, 9H)~0.2 (s, 9H) | =CH₂-C(CH₃)₃-Si(CH₃)₃ |
| ¹³C NMR | ~158-160~85-87~35-37~28-30~0-2 | C=CH₂=CH₂C(CH₃)₃-C(CH₃)₃-Si(CH₃)₃ |
| IR | ~3080-3095~2850-3000~1650-1670~1250, 840, 750 | =C-H stretchC-H stretch (sp³)C=C stretchSi-CH₃ vibrations |
| Mass Spec (EI) | m/z 172 (M⁺)m/z 157 (M⁺ - CH₃)m/z 73 (Si(CH₃)₃⁺) | Molecular IonLoss of a methyl groupTrimethylsilyl cation |
Part 4: Chemical Reactivity and Synthetic Applications
(1-tert-Butylvinyloxy)trimethylsilane serves as a versatile nucleophile in a variety of carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex organic molecules and active pharmaceutical ingredients.
Mukaiyama Aldol Addition
The Mukaiyama aldol addition is a powerful method for the stereoselective construction of β-hydroxy ketones. (1-tert-Butylvinyloxy)trimethylsilane can react with aldehydes in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), to afford the corresponding aldol adduct. The steric bulk of the tert-butyl group can influence the diastereoselectivity of the reaction.
Reaction Workflow:
Caption: Mukaiyama aldol addition using (1-tert-Butylvinyloxy)trimethylsilane.
Michael Addition
In a Michael or conjugate addition reaction, (1-tert-Butylvinyloxy)trimethylsilane can add to α,β-unsaturated carbonyl compounds.[2][3][4] This reaction is a key strategy for the formation of 1,5-dicarbonyl compounds, which are important precursors for the synthesis of cyclic systems, including various heterocyclic scaffolds found in pharmaceuticals.
Logical Relationship:
